Fenmetozole Tosylate

Sickle Cell Disease Anti-sickling Agents Imidazolines

Ethanol neurobiology and sickle cell research need a selective probe that antagonizes ethanol without altering blood levels, or reduces sickling via imidazoline-HbS interaction. Fenmetozole Tosylate, a distinct α2-adrenergic antagonist with tosylate-enhanced solubility, addresses this: • Antagonizes ethanol CNS depression without changing blood/brain ethanol content • At 5-10 mM, significantly reduces sickling & normalizes HbS O₂ affinity • Elevates basal cerebellar cGMP while attenuating ethanol-induced cGMP drop ≥98% purity, shipped ambient; ensures reproducible target deconvolution.

Molecular Formula C17H18Cl2N2O4S
Molecular Weight 417.3 g/mol
Cat. No. B1663450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenmetozole Tosylate
Molecular FormulaC17H18Cl2N2O4S
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2N2O.C7H8O3S/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5H,3-4,6H2,(H,13,14);2-5H,1H3,(H,8,9,10)
InChIKeyKODARPNFXMZRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenmetozole Tosylate Overview


Fenmetozole Tosylate (CAS 83474-08-2), also known as DH-524, is a synthetic small molecule belonging to the 2-imidazoline class [1]. It was originally patented as an antidepressant but later studied primarily as an antagonist of ethanol's central nervous system effects and as an α2-adrenergic receptor antagonist [2]. The tosylate salt form is utilized to enhance solubility and stability for research applications .

1
CNS depressant antagonism pathway research models
2
α2-adrenergic receptor functional profiling studies
3
Imidazoline-class structural activity relationship (SAR) investigations

Fenmetozole Tosylate Cannot Be Substituted


While fenmetozole is an α2-adrenergic antagonist, its pharmacological profile is not interchangeable with other imidazolines or α2-antagonists. Studies show that its interaction with the α2-receptor, its efficacy in specific functional assays (e.g., anti-sickling), and its pattern of antagonism against ethanol and other CNS depressants are distinct and cannot be predicted by class membership alone [1]. The specific dichlorophenoxy-methyl substitution on the imidazoline ring confers unique properties, as demonstrated by direct comparisons with structurally similar compounds like idazoxan [2].

Class Mismatch
General α2-antagonists may not replicate fenmetozole's unique anti-sickling functional assay response.
Structural Mismatch
Structurally similar imidazolines like idazoxan exhibit distinct pharmacological profiles and cannot be directly interchanged.
End-point Mismatch
Non-specific CNS depressant antagonism pattern may not transfer to compounds designed for single-receptor selectivity.

Fenmetozole Tosylate Comparative Evidence


Unique Anti-Sickling Activity Among Imidazolines

In a direct comparative study, fenmetozole (DH-524) was the only imidazoline among those tested (tolazoline, clonidine, lofexidine) that significantly reduced red blood cell sickling and normalized oxygen affinity of sickle cell blood at 5-10 mM concentrations [1].

Anti-sickling activity
Head-to-head
Only fenmetozole reduced sickling among imidazolines tested (tolazoline, clonidine, lofexidine) at 5-10 mM.
Supports unique functional profile in sickle cell anemia research models.
In vitro hemoglobin S blood assay context.
Sickle Cell Disease Anti-sickling Agents Imidazolines

Ethanol Antagonism Independent of Pharmacokinetics

Fenmetozole (15-30 mg/kg) reduced ethanol-induced impairment of the aerial righting reflex in rats without changing blood or brain ethanol concentrations [1]. This contrasts with some other purported ethanol antagonists that may act by altering ethanol absorption or metabolism.

Ethanol antagonism mechanism
Cross-study comparable
Reduced ethanol-induced CNS impairment at 15-30 mg/kg without altering blood/brain ethanol levels.
Dissects direct CNS effects from peripheral pharmacokinetics in intoxication models.
In vivo rat aerial righting reflex model.
Ethanol Antagonism CNS Research Pharmacokinetics

Non-Specific Antagonism of CNS Depressants

In contrast to selective ethanol antagonists, fenmetozole also reduced CNS impairment caused by phenobarbital, chlordiazepoxide, and halothane [1]. This non-specificity is a critical differentiating factor from compounds that target a single mechanism.

CNS depressant specificity
Cross-study comparable
Reversed impairment from ethanol, phenobarbital, chlordiazepoxide, and halothane.
Demonstrates broad-spectrum antagonism for studying generalized arousal pathways.
In vivo rat model context.
CNS Depressants Pharmacology Selectivity

Distinct Cerebellar cGMP Modulation Pattern

Fenmetozole attenuated the ethanol-induced reduction in cerebellar cyclic guanosine monophosphate (cGMP) content, but when given alone, it significantly elevated cGMP levels [1]. This dual effect on cGMP is a distinct biochemical signature that may not be shared by other α2-antagonists or CNS stimulants.

Cerebellar cGMP modulation
Class-level inference
Attenuated ethanol-induced cGMP decrease and significantly elevated basal cGMP when administered alone.
Provides a distinct second-messenger endpoint for mechanistic pathway-response studies.
In vivo mouse cerebellar tissue analysis. Exact fold-change not reported.
cGMP Cerebellum Second Messenger

Fenmetozole Tosylate Research Applications


Novel Anti-Sickling Mechanisms in Sickle Cell Disease

Based on its unique ability among imidazolines to significantly reduce sickling and normalize oxygen affinity at 5-10 mM [1], fenmetozole tosylate serves as a critical chemical probe for elucidating the mechanisms by which 2-imidazolines interact with hemoglobin S. It can be used to identify novel molecular targets or pathways for therapeutic intervention in sickle cell anemia, distinct from other anti-sickling agents.

Ethanol Direct CNS Effects Independent of Pharmacokinetics

As demonstrated by its ability to antagonize ethanol's CNS depressant effects without altering blood or brain ethanol levels [1], fenmetozole is a valuable tool for studies aiming to separate the direct neuropharmacological actions of ethanol from those mediated by its metabolism or distribution. This is a key advantage over compounds that may act by simply reducing ethanol bioavailability.

Broad-Spectrum Antagonism of CNS Depressants

The non-specific antagonism of fenmetozole against multiple CNS depressants—including ethanol, phenobarbital, chlordiazepoxide, and halothane [1]—makes it a unique research tool for investigating common downstream pathways or generalized arousal mechanisms that counteract diverse forms of CNS inhibition. It is not suitable for studies requiring high target selectivity but is ideal for exploring convergent physiological responses.

Cerebellar cGMP in Ethanol Intoxication and Antagonism

The distinct dual effect of fenmetozole on cerebellar cGMP—attenuating ethanol-induced decreases while elevating basal levels [1]—provides a specific biochemical marker for studying the involvement of this second messenger in ethanol's actions and in the process of pharmacological antagonism. This property distinguishes it from other α2-antagonists and CNS stimulants for this specific line of inquiry.

Application
Selection Property
Validation Focus
Sickle cell disease research models
Anti-sickling functional assay response
Hemoglobin S interaction and oxygen affinity normalization endpoints
Ethanol CNS effect dissection studies
Ethanol antagonism independent of pharmacokinetics
Blood and brain ethanol concentration monitoring
Broad-spectrum CNS depressant research
Non-specific CNS depressant antagonism profile
Cross-depressant class behavioral endpoint review
Cerebellar cGMP signaling pathway studies
Distinct cerebellar cGMP modulation pattern
Basal and ethanol-challenged cGMP quantification

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